Clopidogrelum

説明

Clopidogrel, also known as Plavix, is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk . It is also used together with aspirin in heart attacks and following the placement of a coronary artery stent . It is an oral drug that is taken by mouth .

Synthesis Analysis

The synthesis of Clopidogrel has been accomplished in four steps or one-pot in above 70% overall yield . The process featured PTC catalyzed alkaline hydrolysis of the key intermediate 2- (2-chlorophenyl)-2- (6,7-dihydrothieno [3,2- c ]pyridin-5 (4 H )-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l -camphorsulphonic acid in toluene . Another method synthesized Clopidogrel from 2-chlorobenzyl cyanide via bromination, condensation, hydrolyze, esterification, resolution, and finally with the sulfate, re-crystallization product of the target compound clopidogrel .

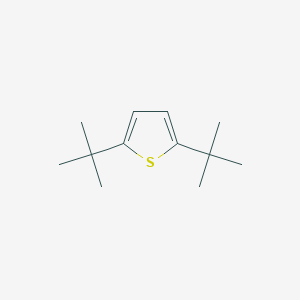

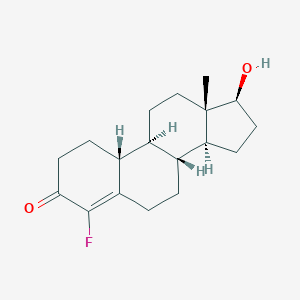

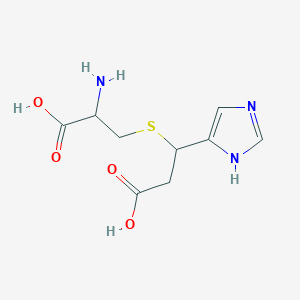

Molecular Structure Analysis

The molecular formula of Clopidogrel is C16H16ClNO2S . Its average mass is 321.822 Da and its monoisotopic mass is 321.059021 Da .

Chemical Reactions Analysis

Clopidogrel is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Physical And Chemical Properties Analysis

Clopidogrel is a thienopyridine derivative, which can inhibit ADP-induced platelet aggregation . It is a potent drug for prevention of adverse effects during and after coronary intervention .

科学的研究の応用

Antiplatelet Agent

Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease . It works by inhibiting platelet aggregation, which prevents the formation of harmful blood clots.

Myocardial Infarction Prevention

Clopidogrel is used to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Stroke Prevention

Clopidogrel is indicated to reduce the risk of stroke in patients who have had a recent stroke or established peripheral arterial disease . It helps to prevent the formation of blood clots that could lead to a stroke.

Acute Coronary Syndrome Management

In patients with acute coronary syndrome, Clopidogrel is used in combination with acetylsalicylic acid (also known as aspirin) to prevent further heart problems . This includes heart attacks and unstable angina, a severe type of chest pain .

Percutaneous Coronary Intervention

Some patients with acute coronary syndrome may be undergoing percutaneous coronary intervention, a procedure that unblocks blood vessels of the heart to restore its blood supply . In these cases, Clopidogrel may be used to prevent blood clots from forming in the stents placed in the arteries .

Atrial Fibrillation Management

Clopidogrel is used in combination with acetylsalicylic acid in patients with atrial fibrillation who have at least one risk factor for vascular events such as a heart attack or stroke, cannot take vitamin K antagonists (other medicines that prevent blood clots) and are at low risk of bleeding .

作用機序

Target of Action

Clopidogrel, also known as Clopidogrelum, primarily targets the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to its active form. This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite . This active metabolite is the moiety that irreversibly inhibits the binding of adenosine disphosphate to platelet P2Y12 receptors .

Pharmacokinetics

Clopidogrel exhibits linear pharmacokinetics across a wide range of doses . It has a bioavailability of more than 50% . The drug is metabolized in the liver and has an onset of action of 2 hours . The elimination half-life of the inactive metabolite is 7-8 hours , and the duration of action lasts for 5 days . The drug is excreted 50% through the kidneys and 46% through the bile duct .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events, such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The effectiveness of clopidogrel can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to high inter-individual variability in treatment response . Other factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions may also contribute to the overall variability in treatment response .

将来の方向性

The impact of clopidogrel resistance remains incompletely investigated, and future studies are needed to clarify the role of resistance testing in patients with vascular disease . High-quality evidence suggested that clopidogrel plus aspirin was more efficient than monotherapy, although the risk for hemorrhagic stroke was relatively higher in combined therapy regimens lasting >1 month .

特性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWGGQPFAXNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

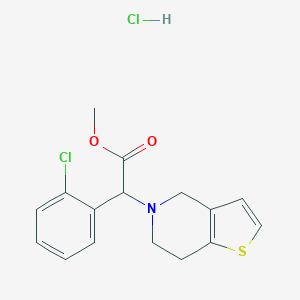

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861221 | |

| Record name | (+/-)-Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Plavix | |

CAS RN |

90055-48-4 | |

| Record name | (RS)-Clopidogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90055-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic Clopidogrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090055484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPIDOGREL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX75HY8K68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。